molecular formula C12H13NO4 B8747215 3-[[(E)-3-Ethoxyprop-2-enoyl]amino]benzoic acid

3-[[(E)-3-Ethoxyprop-2-enoyl]amino]benzoic acid

Katalognummer: B8747215
Molekulargewicht: 235.24 g/mol
InChI-Schlüssel: YZMGOVZHTUYCIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[[(E)-3-Ethoxyprop-2-enoyl]amino]benzoic acid is an organic compound that features both an ethoxyacryloyl group and an amino group attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(E)-3-Ethoxyprop-2-enoyl]amino]benzoic acid typically involves the reaction of 3-amino benzoic acid with ethoxyacryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification methods to handle larger quantities of reactants and products.

Analyse Chemischer Reaktionen

Types of Reactions

3-[[(E)-3-Ethoxyprop-2-enoyl]amino]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ethoxyacryloyl group to an ethyl group.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nitro compounds can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the benzoic acid core.

    Reduction: Reduced forms of the ethoxyacryloyl group.

    Substitution: Various substituted benzoic acid derivatives depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

3-[[(E)-3-Ethoxyprop-2-enoyl]amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of polymers and advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-[[(E)-3-Ethoxyprop-2-enoyl]amino]benzoic acid involves its interaction with specific molecular targets. The ethoxyacryloyl group can participate in Michael addition reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Aminobenzoic acid: A simpler analog without the ethoxyacryloyl group.

    4-Aminobenzoic acid: Similar structure but with the amino group in a different position.

    Anthranilic acid: Contains an amino group ortho to the carboxyl group.

Eigenschaften

Molekularformel

C12H13NO4

Molekulargewicht

235.24 g/mol

IUPAC-Name

3-(3-ethoxyprop-2-enoylamino)benzoic acid

InChI

InChI=1S/C12H13NO4/c1-2-17-7-6-11(14)13-10-5-3-4-9(8-10)12(15)16/h3-8H,2H2,1H3,(H,13,14)(H,15,16)

InChI-Schlüssel

YZMGOVZHTUYCIT-UHFFFAOYSA-N

Kanonische SMILES

CCOC=CC(=O)NC1=CC=CC(=C1)C(=O)O

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

100 Grams of m-aminobenzoic acid was suspended in 1 liter of diethyl ether, and at a room temperature with stirring 44.6 g of β-ethoxyacrylic chloride was added dropwise. Then the reaction mixture was heated at 40° C. for 5 hours. After the reaction was completed, the precipitated matter was collected by filtration and washed with water three times, and dried, and recrystallized from methanol to obtain 60 g of m-carboxy-N-(β-ethoxyacryloyl)aniline. Colorless cotton-like crystals. Melting point: 200.5°-202° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
44.6 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.